molecular formula C21H14N4O2S2 B2915710 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1797960-20-3

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2915710
CAS No.: 1797960-20-3
M. Wt: 418.49
InChI Key: BOUIJKRULNWEQI-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a synthetic compound with potential applications in various fields. It combines the structural features of thiophene, oxadiazole, and benzothiazole moieties, making it a complex and intriguing molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide, the following synthetic route is commonly employed:

  • Step 1: : Synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.

    • React thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form thiophene-2-carboxamide.

    • Condense thiophene-2-carboxamide with 1,1'-carbonyldiimidazole (CDI) to form 1,2,4-oxadiazole ring, yielding 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.

  • Step 2: : Formation of N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

    • React 2-(aminomethyl)benzo[d]thiazole with phosgene to form benzo[d]thiazole-2-carbonyl chloride.

    • Condense benzo[d]thiazole-2-carbonyl chloride with 2-(aminomethyl)phenylamine to form N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

  • Step 3: : Coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde and N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

    • Perform a reductive amination reaction using sodium triacetoxyborohydride (STAB) as the reducing agent, resulting in this compound.

Industrial Production Methods

  • Optimization of the above synthetic steps in large-scale reactors.

  • Use of automated processes for reaction monitoring and control.

  • Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: : N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various reactions, such as:

  • Oxidation: : Introduction of oxidizing agents to transform specific functional groups.

  • Reduction: : Use of reducing agents to achieve selective reduction of certain moieties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Reaction conditions: : Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, cooling), inert atmosphere (e.g., nitrogen, argon).

Major Products

  • Oxidation products: Corresponding oxides and hydroxyl derivatives.

  • Reduction products: Amine derivatives, alcohols.

  • Substitution products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide has diverse applications in various fields:

Chemistry

  • Used as a building block for synthesizing other complex molecules.

  • Serves as a model compound for studying reaction mechanisms.

Biology

  • Investigated for potential biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Used in biochemical assays to study enzyme interactions and inhibition.

Medicine

  • Explored for its potential therapeutic applications in treating various diseases.

  • Studied as a lead compound for drug development.

Industry

  • Utilized in the development of specialty chemicals and materials.

  • Applied in the design of novel organic electronic devices.

Mechanism of Action

The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide involves interactions with specific molecular targets and pathways. It exerts its effects through the following mechanisms:

Molecular Targets

  • Binds to specific enzymes, receptors, or proteins.

  • Modulates the activity of target molecules involved in disease pathways.

Pathways Involved

  • Interference with cellular signaling pathways.

  • Inhibition of key enzymes or proteins necessary for disease progression.

Comparison with Similar Compounds

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its unique structural features and applications. Compared to similar compounds, it exhibits distinct properties:

Similar Compounds

  • 2-(thiophen-2-yl)-1,2,4-oxadiazole derivatives.

  • Benzo[d]thiazole-2-carboxamide derivatives.

  • Thiophene-based compounds.

Uniqueness

  • Combination of thiophene, oxadiazole, and benzothiazole moieties in a single molecule.

  • Enhanced biological and chemical properties due to synergistic effects of structural components.

This compound's distinctiveness lies in its hybrid structure, which imparts unique reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-20(21-23-15-8-3-4-9-16(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIJKRULNWEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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